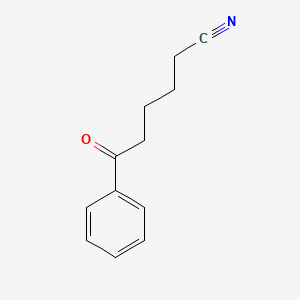

6-Oxo-6-phenylhexanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-phenylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUPJRIDMQLMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447628 | |

| Record name | 6-OXO-6-PHENYLHEXANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28353-03-9 | |

| Record name | ε-Oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28353-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-OXO-6-PHENYLHEXANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 6-Oxo-6-phenylhexanenitrile

This guide provides a comprehensive technical overview of 6-oxo-6-phenylhexanenitrile, a bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. While specific literature on this compound is not abundant, its chemical properties and reactivity can be expertly inferred from its constituent functional groups: a terminal nitrile, a phenyl ketone, and a flexible four-carbon alkyl chain. This document will elucidate its predicted physicochemical properties, propose robust synthetic methodologies, detail expected spectroscopic signatures for characterization, and discuss its potential applications as a versatile intermediate in medicinal chemistry.

Physicochemical and Structural Properties

6-Oxo-6-phenylhexanenitrile (C₁₂H₁₃NO) is a molecule that combines the structural features of a ketone and a nitrile. The presence of the polar carbonyl and nitrile groups, along with the nonpolar phenyl ring and alkyl chain, results in a molecule of moderate polarity.

Table 1: Predicted Physicochemical Properties of 6-Oxo-6-phenylhexanenitrile

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Colorless to pale yellow oil | Similar compounds like phenylacetonitrile are colorless oily liquids[1][2][3]. The extended alkyl chain and ketone group would likely maintain this liquid state at room temperature. |

| Boiling Point | > 250 °C | Phenylacetonitrile has a boiling point of 233-234 °C[4]. The increased molecular weight and stronger intermolecular forces from the ketone would elevate the boiling point significantly. |

| Melting Point | < 0 °C | Phenylacetonitrile has a melting point of -24 °C[4]. The flexible alkyl chain in 6-oxo-6-phenylhexanenitrile would likely inhibit efficient crystal packing, resulting in a low melting point. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | The nitrile and ketone groups offer some polarity, but the dominant phenyl and alkyl portions of the molecule would make it largely hydrophobic, similar to phenylacetonitrile which has limited water solubility[3]. |

| CAS Number | Not assigned | As of the latest database searches, a specific CAS number for this compound has not been designated, suggesting it is not a commonly isolated or commercially available substance. |

Synthesis and Mechanistic Considerations

The synthesis of 6-oxo-6-phenylhexanenitrile can be approached through several established organic chemistry transformations. A highly plausible and efficient method would be through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation involving aromatic rings.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This methodology involves the reaction of benzene with 6-cyanohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation synthesis of 6-Oxo-6-phenylhexanenitrile.

Detailed Experimental Protocol:

-

Preparation of the Acylating Agent: 6-Cyanohexanoic acid is first converted to its more reactive acyl chloride derivative, 6-cyanohexanoyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and refluxed until the evolution of HCl and SO₂ gas ceases. The resulting 6-cyanohexanoyl chloride is then purified by distillation under reduced pressure.

-

Friedel-Crafts Acylation Reaction:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of dry benzene (which acts as both reactant and solvent) at 0-5 °C, a solution of 6-cyanohexanoyl chloride (1.0 equivalent) in dry benzene is added dropwise.

-

The reaction mixture is stirred at low temperature for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The causality behind using a Lewis acid like AlCl₃ is to generate a highly electrophilic acylium ion from the acyl chloride, which is then attacked by the electron-rich benzene ring.

-

-

Workup and Purification:

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 6-oxo-6-phenylhexanenitrile.

-

This self-validating protocol includes clear steps for reaction monitoring (TLC) and purification, ensuring the isolation of the target compound with high purity.

Spectroscopic Analysis for Structural Elucidation

The structure of 6-oxo-6-phenylhexanenitrile can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

-

C≡N stretch: A sharp, medium-intensity absorption peak is expected in the range of 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.

-

C=O stretch: A strong, sharp absorption peak will be present around 1685 cm⁻¹, characteristic of an aryl ketone.

-

C-H aromatic stretch: Peaks will be observed above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: A multiplet in the range of 7.4-8.0 ppm integrating to 5 protons is expected. The protons ortho to the carbonyl group will be the most downfield.

-

Protons alpha to the carbonyl group: A triplet at approximately 3.0 ppm.

-

Protons alpha to the nitrile group: A triplet around 2.4 ppm.

-

Aliphatic protons: Multiplets in the range of 1.7-1.9 ppm for the remaining methylene groups in the chain.

-

-

¹³C NMR:

-

Carbonyl carbon: A signal around 199 ppm.

-

Nitrile carbon: A signal in the region of 119 ppm.

-

Aromatic carbons: Multiple signals between 128-137 ppm.

-

Aliphatic carbons: Signals in the range of 17-40 ppm.

-

Applications in Drug Discovery and Medicinal Chemistry

While not a drug itself, 6-oxo-6-phenylhexanenitrile is a valuable scaffold for the synthesis of more complex, biologically active molecules. Its bifunctional nature allows for selective modification at either the ketone or nitrile terminus.

-

Precursor for Heterocyclic Compounds: The ketone and nitrile functionalities can be utilized in cyclization reactions to form various heterocyclic systems, such as pyridines, pyrimidines, or pyrazoles, which are prevalent in many pharmaceutical agents[5].

-

Scaffold for Enzyme Inhibitors: The benzoyl moiety is a common feature in molecules that target enzyme active sites. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing additional points of interaction.

-

Probing Structure-Activity Relationships (SAR): The alkyl chain can be varied in length or functionalized to probe the spatial requirements of a binding pocket, making it a useful tool in lead optimization.

Caption: Potential derivatization pathways for 6-Oxo-6-phenylhexanenitrile in drug discovery.

Safety and Handling

Given the presence of the nitrile group, 6-oxo-6-phenylhexanenitrile should be handled with care. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in the body.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

This guide provides a foundational understanding of 6-oxo-6-phenylhexanenitrile, offering valuable insights for researchers looking to synthesize and utilize this versatile chemical intermediate. The predictive nature of the data presented herein is based on established chemical principles and data from analogous structures, providing a solid starting point for further investigation.

References

-

National Center for Biotechnology Information. "Phenylacetonitrile" PubChem Compound Summary for CID 8794. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 684-712. [Link]

- Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.

-

Mirante, S. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

- Google Patents. (n.d.). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.

-

Wikipedia. (n.d.). Benzyl cyanide. [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. [Link]

-

National Center for Biotechnology Information. "Hexanenitrile, 5-oxo-" PubChem Compound Summary for CID 82611. [Link]

-

ResearchGate. (2025). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. [Link]

Sources

- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Strategic Utility of 6-Oxo-6-phenylhexanenitrile: A Bifunctional Building Block for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 6-Oxo-6-phenylhexanenitrile, a molecule incorporating both a keto and a nitrile moiety, represents a cornerstone synthon for the synthesis of a diverse array of heterocyclic compounds, particularly those of pharmaceutical interest. This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of 6-oxo-6-phenylhexanenitrile, with a focus on its utility in the development of novel piperidine and pyridine scaffolds. Through a detailed examination of reaction mechanisms, experimental protocols, and strategic considerations, this document serves as a comprehensive resource for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Architectural Advantage of Bifunctionality

The intrinsic value of 6-oxo-6-phenylhexanenitrile lies in the orthogonal reactivity of its two functional groups. The ketone provides a handle for nucleophilic additions, reductions, and condensations, while the nitrile group can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions. This bifunctionality allows for sequential and controlled transformations, enabling the construction of intricate molecular frameworks from a relatively simple starting material. This guide will illuminate the strategic advantages of this molecular design, showcasing its role in the synthesis of valuable heterocyclic systems.

Synthesis of 6-Oxo-6-phenylhexanenitrile: A Mechanistic and Practical Approach

The most direct and industrially scalable method for the synthesis of 6-oxo-6-phenylhexanenitrile is the Friedel-Crafts acylation of benzene with a suitable six-carbon acylating agent bearing a terminal nitrile group. The preferred acylating agent is 5-cyanopentanoyl chloride, which can be prepared from adiponitrile.

The Causality Behind the Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a robust and well-established method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly electrophilic acylium ion from the acyl chloride, which then undergoes electrophilic aromatic substitution with benzene.[1][3] The reaction is generally irreversible as the product ketone complexes with the Lewis acid, preventing further acylation.[2]

Diagram 1: Synthesis of 6-Oxo-6-phenylhexanenitrile via Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 6-oxo-6-phenylhexanenitrile.

Detailed Experimental Protocol: Synthesis of 6-Oxo-6-phenylhexanenitrile

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 eq | |

| Benzene (anhydrous) | 78.11 | 10 eq | |

| 5-Cyanopentanoyl Chloride | 145.58 | 1.0 eq | |

| Dichloromethane (DCM, anhydrous) | 84.93 | Varies | |

| Hydrochloric Acid (HCl, concentrated) | 36.46 | Varies | |

| Water (deionized) | 18.02 | Varies | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Varies |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is flame-dried and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.2 eq) is suspended in anhydrous benzene (5 eq) in the reaction flask at 0 °C (ice bath).

-

Addition of Acyl Chloride: 5-Cyanopentanoyl chloride (1.0 eq) dissolved in anhydrous benzene (5 eq) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and hydrogen chloride gas will be evolved.[4]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours, then heated to 60°C for 1 hour to ensure complete reaction.[5]

-

Workup - Quenching: The reaction mixture is cooled to 0 °C and cautiously poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x V). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 6-oxo-6-phenylhexanenitrile as a colorless to pale yellow oil.

Characterization of 6-Oxo-6-phenylhexanenitrile

Accurate characterization is essential to confirm the structure and purity of the synthesized building block.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a triplet for the methylene group adjacent to the ketone, a triplet for the methylene group adjacent to the nitrile, and multiplets for the intervening methylene groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon (around 200 ppm), a signal for the nitrile carbon (around 120 ppm), and distinct signals for the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretch of the ketone (around 1685 cm⁻¹) and the C≡N stretch of the nitrile (around 2245 cm⁻¹).[6]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃NO, 187.24 g/mol ).

Synthetic Applications in Heterocyclic Chemistry

The true utility of 6-oxo-6-phenylhexanenitrile is demonstrated in its conversion to valuable heterocyclic scaffolds.

Synthesis of 2-Phenylpiperidines via Reductive Amination and Cyclization

A key application is the synthesis of 2-phenylpiperidines, a common motif in pharmaceuticals.[7] This transformation is typically achieved through a one-pot reductive amination and cyclization cascade.

Diagram 2: Synthesis of 2-Phenylpiperidine from 6-Oxo-6-phenylhexanenitrile

Caption: Reductive amination and cyclization cascade to 2-phenylpiperidine.

Mechanistic Insight:

The reaction proceeds through several key steps:

-

Reductive Amination of the Ketone: The ketone functionality reacts with an ammonia source (e.g., ammonia gas or ammonium acetate) to form an imine, which is then reduced in situ by a reducing agent (e.g., catalytic hydrogenation with Raney Nickel or Sodium Borohydride) to the corresponding primary amine, 6-amino-6-phenylhexanenitrile.

-

Intramolecular Cyclization: Under the reaction conditions, the newly formed primary amine undergoes an intramolecular nucleophilic attack on the nitrile group, forming a cyclic iminium ion intermediate.

-

Reduction to Piperidine: This cyclic iminium ion, along with the nitrile group, is then reduced to the final 2-phenylpiperidine product. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

Synthesis of Substituted Pyridines

6-Oxo-6-phenylhexanenitrile can also serve as a precursor for the synthesis of substituted pyridines. This can be achieved through various condensation reactions followed by oxidation. For instance, reaction with a 1,3-dicarbonyl compound in the presence of an ammonia source can lead to a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Conclusion: A Versatile Tool for Modern Synthesis

6-Oxo-6-phenylhexanenitrile is a powerful and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the orthogonal reactivity of its ketone and nitrile functionalities provide a robust platform for the synthesis of complex nitrogen-containing heterocycles. The ability to readily access valuable scaffolds such as 2-phenylpiperidines highlights its significance for researchers in medicinal chemistry and drug development. The methodologies and insights presented in this guide are intended to empower scientists to leverage the full potential of this strategic synthon in their synthetic endeavors.

References

-

D. D. Vasilev, A. S. K. Hashmi, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, Molecules , 2022, 27(19), 6656.

-

J. Smith, Friedel-Crafts Acylation of Benzene, Chemguide , 2023.

-

Shell International Research Maatschappij B.V., Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile, US Patent 5,254,712 , 1993.

-

A. V. Aksenov, N. V. Aksenova, D. V. Aksenov, M. A. Rubin, Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles, Molecules , 2022, 27(9), 2686.

-

J. Clark, The Friedel-Crafts Acylation of Benzene, Chemistry LibreTexts , 2023.

-

A. M. S. Silva, D. C. G. A. Pinto, Advanced NMR techniques for structural characterization of heterocyclic structures, Current Organic Chemistry , 2005, 9(4), 397-438.

-

A. A. Fadda, H. A. Etman, H. A. El-Attar, Synthesis of Some New Synthesized 6-Phenyl Pyridine Derivatives, Jordan Journal of Chemistry , 2017, 12(1), 1-12.

-

D. Kornfilt, De Novo Synthesis of Substituted Pyridines, Denmark Group Meeting , 2014.

-

Friedel-Crafts Acylation, Chemistry Steps .

-

L. S. Liebeskind, J. Srogl, A Simple, Modular Synthesis of Substituted Pyridines, Journal of the American Chemical Society , 2008, 130(22), 6918–6919.

- B. M. Trost, I. Fleming, Comprehensive Organic Synthesis, Pergamon Press, 1991.

-

Friedel-Crafts Acylation, Organic Chemistry Portal .

-

S. Khan Academy, Friedel-Crafts acylation, Khan Academy .

-

J. M. J. Turner, N. J. Turner, Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines, Journal of the American Chemical Society , 2022, 144(33), 15004–15011.

-

A. J. L. N. A. P. S. A. F. M. F. C. M. S. A. S. C. M. M. M. V. R. F. A. A. C. S. A. M. S. Silva, Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties, Organic & Biomolecular Chemistry , 2021, 19(4), 849-856.

-

National Center for Biotechnology Information, Phenylacetonitrile, PubChem Compound Summary for CID 8794 .

-

National Center for Biotechnology Information, 2-Phenylhexanenitrile, PubChem Compound Summary for CID 97799 .

-

The Organic Chemistry Tutor, Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra, YouTube , 2015.

-

ChemComplete, Solving an Unknown Organic Structure using NMR, IR, and MS, YouTube , 2017.

-

BenchChem, Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide, 2025.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

6-Oxo-6-phenylhexanenitrile: A Pharmacophore Scaffold in Epigenetic Drug Discovery

This guide explores the role of 6-Oxo-6-phenylhexanenitrile (also known as 5-benzoylvaleronitrile) as a high-value scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, this molecule embodies a "latent pharmacophore" structure essential for designing Histone Deacetylase (HDAC) inhibitors and other zinc-dependent metalloproteinase inhibitors.

Executive Summary

6-Oxo-6-phenylhexanenitrile (CAS: 5515-69-5) serves as a privileged building block in the synthesis of "Cap-Linker-Warhead" therapeutics. Its structural architecture—a lipophilic phenyl ring linked via a keto-alkyl chain to a nitrile group—perfectly mimics the pharmacophoric requirements for Histone Deacetylase (HDAC) inhibition.

In drug discovery, this molecule is not merely a passive intermediate; it is a scaffold installer . It simultaneously introduces the surface-recognition "Cap" group and the hydrophobic "Linker" domain, while the nitrile terminus acts as a masked precursor for various Zinc Binding Groups (ZBGs), primarily hydroxamic acids or benzamides.

Structural Anatomy & Pharmacophore Mapping

To understand its utility, we must deconstruct the molecule into its three functional domains, which align with the classic HDAC inhibitor pharmacophore model (e.g., Vorinostat/SAHA).

| Structural Domain | Chemical Moiety | Pharmacological Function |

| The Cap Group | Phenyl Ring | Surface Recognition: Interacts with the hydrophobic rim of the enzyme active site. |

| The Linker | 6-Oxo-Hexyl Chain | Channel Occupancy: Spans the narrow hydrophobic tunnel leading to the catalytic Zn²⁺ ion. The ketone at C6 adds rigidity and H-bond acceptor capability, differentiating it from purely aliphatic linkers. |

| The Warhead Precursor | Nitrile (-CN) | Latent ZBG: A versatile "masked" functional group. It is readily hydrolyzed to a carboxylic acid (for coupling) or converted directly into amines or hydroxamic acids (the active ZBG). |

Pharmacophore Logic Diagram

The following diagram illustrates how 6-Oxo-6-phenylhexanenitrile maps onto the active site of a target metalloenzyme.

Caption: Mapping the 6-Oxo-6-phenylhexanenitrile scaffold to the standard HDAC inhibitor pharmacophore model.

Synthetic Routes: The "How-To"

The synthesis of 6-Oxo-6-phenylhexanenitrile is a critical competency for medicinal chemists focusing on linker optimization. Two primary routes exist: the classical industrial approach and a modern photoredox approach.

Method A: Friedel-Crafts Acylation (Standard Protocol)

This is the most robust method for gram-to-kilogram scale synthesis. It utilizes 5-cyanopentanoyl chloride , derived from adipic acid derivatives.

-

Reaction: Benzene + 5-Cyanopentanoyl Chloride

6-Oxo-6-phenylhexanenitrile -

Mechanism: Electrophilic Aromatic Substitution (EAS). The acyl chloride forms an acylium ion complex with AlCl₃, which attacks the benzene ring.

Method B: Oxidative Ring Opening (Modern)

Recent advancements allow for the synthesis of this scaffold via the oxidative deconstruction of 2-phenylcyclopentanone or its oxime derivatives using photoredox catalysis. This method is valuable when accessing substituted phenyl rings that might be sensitive to harsh Friedel-Crafts conditions.

Experimental Protocol: Synthesis & Conversion

The following protocol details the synthesis of the scaffold and its subsequent conversion into a bioactive hydroxamic acid (an HDAC inhibitor analog).

Step 1: Synthesis of 6-Oxo-6-phenylhexanenitrile[1][2][3][4]

-

Reagents: Benzene (Solvent/Reactant), Aluminum Chloride (

), 5-Cyanopentanoyl chloride. -

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (

) line.

Procedure:

-

Setup: Flame-dry the glassware and purge with Nitrogen.

-

Catalyst Preparation: Suspend anhydrous

(1.1 eq) in dry Benzene (10 volumes). Cool to 0–5°C in an ice bath. -

Acylation: Dropwise add 5-cyanopentanoyl chloride (1.0 eq) over 30 minutes. Maintain temperature <10°C.

-

Note: Evolution of HCl gas will occur. Use a scrubber.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. If conversion is incomplete (check via TLC/LCMS), heat to reflux (80°C) for 1 hour.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture. The organic layer will separate.

-

Workup: Extract with Ethyl Acetate. Wash with brine and saturated

. Dry over -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica gel, 10-20% EtOAc in Hexane).

-

Target Yield: 75–85%.

-

Appearance: White to off-white solid.

-

Step 2: Conversion to Pharmacologically Active Hydroxamate

To activate the pharmacophore, the nitrile must be converted to a hydroxamic acid (the ZBG).

Workflow:

-

Hydrolysis: Reflux 6-Oxo-6-phenylhexanenitrile in conc. HCl/Acetic Acid for 4 hours.

-

Product: 6-Oxo-6-phenylhexanoic acid.

-

-

Coupling: React the acid with Hydroxylamine hydrochloride (

) using a coupling agent (e.g., EDC/HOBt) or via a mixed anhydride (Ethyl chloroformate).-

Product:6-Oxo-6-phenylhexanohydroxamic acid .

-

Synthetic Workflow Diagram

Caption: Step-by-step conversion of precursors to the final active hydroxamic acid inhibitor.

Scientific Causality & Critical Parameters

Why this Scaffold?

-

Linker Length Optimization: The 6-carbon chain (derived from the nitrile precursor) is often compared against the 8-carbon chain of Vorinostat. While C8 is optimal for pan-HDAC inhibition, C6 analogs often show altered selectivity profiles, particularly towards HDAC6 or HDAC8 isoforms.

-

The "Ketone" Effect: Unlike a simple methylene chain (-(CH2)n-), the C6-ketone introduced by this scaffold provides:

-

Solubility: The carbonyl group lowers LogP, improving aqueous solubility compared to pure alkyl chains.

-

Metabolic Stability: The benzylic position is already oxidized, preventing rapid CYP450 benzylic hydroxylation, a common clearance pathway for alkyl-benzene drugs.

-

Quality Control (Self-Validating)

-

IR Spectroscopy: Look for the disappearance of the Nitrile peak (

) and appearance of the Hydroxamic Acid carbonyls ( -

NMR Verification: The "6-oxo" group provides a distinct triplet at

(alpha to carbonyl) and

References

-

Synthesis of 6-oxo-6-phenylhexanenitrile via Photoredox Catalysis Source: Royal Society of Chemistry (RSC), Supporting Information for Cyclobutanone Oxime Esters. URL:[Link]

-

Friedel-Crafts Acylation Mechanisms & Protocols Source: Chemistry LibreTexts, The Friedel-Crafts Acylation of Benzene. URL:[Link]

-

Pharmacophore Models of HDAC Inhibitors Source: National Institutes of Health (NIH) / PubMed Central, Zinc binding groups for histone deacetylase inhibitors. URL:[Link]

-

Vorinostat (SAHA) Synthesis and Structural Analogs Source: Google Patents, Process for the preparation of vorinostat (US9162974B2).[3] URL:

Sources

An In-depth Technical Guide to the Discovery and History of 6-Oxo-6-phenylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Oxo-6-phenylhexanenitrile, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. While a definitive historical account of its first synthesis remains elusive in readily available literature, its molecular structure strongly suggests its origins are deeply rooted in the development of the Friedel-Crafts acylation reaction. This guide will delve into the logical synthetic pathway, supported by the foundational principles of this cornerstone reaction, and present the key chemical properties and spectroscopic data for this compound.

Introduction: The Significance of a Bifunctional Scaffold

6-Oxo-6-phenylhexanenitrile, also known as 5-benzoylvaleronitrile, possesses a unique molecular architecture featuring a terminal nitrile group and a phenyl ketone moiety separated by a flexible four-carbon aliphatic chain. This arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules. The nitrile group can be readily transformed into amines, carboxylic acids, or tetrazoles, while the ketone offers a reactive site for nucleophilic additions, reductions, or further functionalization of the aromatic ring. This versatility has positioned 6-Oxo-6-phenylhexanenitrile as a building block in the development of novel heterocyclic compounds and potential pharmaceutical agents.

The Genesis: A Deductive History Rooted in Friedel-Crafts Chemistry

While a singular, seminal publication detailing the "discovery" of 6-Oxo-6-phenylhexanenitrile is not apparent, its synthesis is a classic and logical application of the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877. This powerful method for forming carbon-carbon bonds by attaching substituents to an aromatic ring remains a fundamental tool in organic synthesis.[1][2]

The most probable and historically consistent route to 6-Oxo-6-phenylhexanenitrile involves the acylation of benzene with an appropriate acyl chloride, in this case, 5-cyanopentanoyl chloride .

The Cornerstone Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that proceeds via the formation of a highly reactive acylium ion.[1][3] The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acyl chloride.

The key advantages of the Friedel-Crafts acylation for the synthesis of a molecule like 6-Oxo-6-phenylhexanenitrile include:

-

Prevention of Polyalkylation: Unlike the related Friedel-Crafts alkylation, the acylation introduces an electron-withdrawing acyl group to the aromatic ring, which deactivates it towards further electrophilic substitution. This allows for the clean mono-acylation of benzene.

-

No Carbocation Rearrangements: The acylium ion intermediate is stabilized by resonance and does not undergo the rearrangements that often plague Friedel-Crafts alkylations, ensuring the formation of the desired linear keto-nitrile.[2]

The Synthetic Pathway: A Step-by-Step Mechanistic Exploration

The synthesis of 6-Oxo-6-phenylhexanenitrile can be logically broken down into two primary stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Preparation of the Electrophile: 5-Cyanopentanoyl Chloride

The necessary precursor, 5-cyanopentanoyl chloride, can be synthesized from adipic acid, a readily available starting material. The synthesis involves the conversion of one of the carboxylic acid groups to a nitrile. A common route would be the formation of the mono-amide followed by dehydration. Subsequently, the remaining carboxylic acid is converted to the acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The Main Event: Friedel-Crafts Acylation of Benzene

The core of the synthesis is the reaction of benzene with 5-cyanopentanoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: A Representative Synthesis

-

Step 1: Formation of the Acylium Ion: 5-Cyanopentanoyl chloride is treated with a stoichiometric amount of aluminum chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion.

Caption: Formation of the 5-cyanopentanoyl cation.

-

Step 2: Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Caption: Nucleophilic attack of benzene on the acylium ion.

-

Step 3: Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ formed in the first step, removes a proton from the carbon bearing the newly attached acyl group. This step regenerates the aromatic ring and the aluminum chloride catalyst, yielding 6-Oxo-6-phenylhexanenitrile.

Caption: Deprotonation to restore aromaticity.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 6-Oxo-6-phenylhexanenitrile

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be >300 °C at atmospheric pressure |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |

Table 2: Spectroscopic Data Interpretation for 6-Oxo-6-phenylhexanenitrile

| Spectroscopy | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ 7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H), 3.0 (t, 2H), 2.4 (t, 2H), 1.7-1.9 (m, 4H) | Aromatic protons, protons adjacent to the ketone, protons adjacent to the nitrile, and methylene protons of the aliphatic chain. |

| ¹³C NMR | δ ~200 (C=O), ~137 (aromatic C), ~133 (aromatic CH), ~128 (aromatic CH), ~119 (CN), ~42 (CH₂-CN), ~38 (CH₂-CO), ~24, ~23 (other CH₂) | Carbonyl carbon, aromatic carbons, nitrile carbon, and aliphatic carbons. |

| IR Spectroscopy | ~2245 cm⁻¹ (C≡N stretch), ~1685 cm⁻¹ (C=O stretch, aryl ketone), ~3060 cm⁻¹ (aromatic C-H stretch), ~2940, 2860 cm⁻¹ (aliphatic C-H stretch) | Characteristic vibrational frequencies for the nitrile and ketone functional groups, as well as aromatic and aliphatic C-H bonds. |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 187. Prominent fragments at m/z = 105 (benzoyl cation) and fragments corresponding to cleavage of the aliphatic chain. | Confirmation of the molecular weight and characteristic fragmentation pattern. |

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 6-Oxo-6-phenylhexanenitrile makes it a versatile starting material. The nitrile group can serve as a precursor to primary amines through reduction, or to carboxylic acids via hydrolysis. It can also participate in cycloaddition reactions to form heterocycles. The ketone functionality allows for the introduction of new stereocenters through asymmetric reduction or the construction of more complex carbon skeletons via aldol or Wittig-type reactions.

These synthetic possibilities open doors for its use in the development of:

-

Novel Heterocyclic Scaffolds: As a precursor to various nitrogen- and oxygen-containing ring systems.

-

Pharmacologically Active Agents: The core structure can be elaborated to target a range of biological receptors and enzymes.

-

Fine Chemicals and Materials: Its derivatives may find applications in the synthesis of specialty chemicals and functional materials.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the discovery and utility of 6-Oxo-6-phenylhexanenitrile are intrinsically linked to the development and application of the Friedel-Crafts acylation. Its straightforward and logical synthesis, coupled with the valuable combination of a reactive ketone and a versatile nitrile group, ensures its continued relevance as a key building block in modern organic and medicinal chemistry. This guide provides a foundational understanding of its historical context, synthesis, and chemical properties, serving as a valuable resource for researchers and scientists in the field.

References

-

Chemguide. (n.d.). The Acylation of Benzene - Electrophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetonitrile, α-oxo-. Retrieved from [Link]

-

NIST. (n.d.). Benzenepropanenitrile, β-oxo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 6-Oxo-6-phenylhexanenitrile from benzoyl chloride

An Application Note and Protocol for the Synthesis of 6-Oxo-6-phenylhexanenitrile from Benzoyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 6-Oxo-6-phenylhexanenitrile, a valuable keto-nitrile intermediate in medicinal chemistry and materials science. The presented methodology circumvents the direct use of benzoyl chloride with a nitrile-containing aliphatic chain. Instead, it employs a robust and efficient two-stage synthetic strategy. The core of this strategy is the preparation of a key intermediate, 5-cyanopentanoyl chloride, followed by its use in a classical Friedel-Crafts acylation of benzene. This application note details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization methods, designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Rationale

6-Oxo-6-phenylhexanenitrile is a bifunctional molecule incorporating both a ketone and a nitrile moiety. This unique structure makes it a versatile building block for the synthesis of more complex molecular architectures, including nitrogen-containing heterocyclic compounds and precursors for specialty polymers. The direct synthesis from benzoyl chloride and a suitable C5 nitrile synthon via organometallic pathways can be challenging due to the reactivity of the nitrile group with common organometallic reagents.

To overcome these challenges, we present an alternative and highly reliable approach centered on the Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction provides a predictable and scalable route to the target compound.[1][2] The strategy involves the initial synthesis of an aliphatic acyl chloride bearing a terminal nitrile group, which is then used to acylate benzene. This method ensures that the sensitive nitrile functionality is carried through the reaction sequence uncompromised.

The overall synthetic pathway is depicted below:

Caption: Overall two-stage synthetic workflow.

Mechanistic Considerations

Formation of 5-Cyanopentanoyl Chloride

The conversion of the carboxylic acid (5-cyanopentanoic acid) to the corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and following the collapse of the intermediate, sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released as gaseous byproducts, driving the reaction to completion.[3]

The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[4] The reaction mechanism involves two principal steps:

-

Generation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 5-cyanopentanoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[5][6]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 6-Oxo-6-phenylhexanenitrile.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Safety Precaution: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Benzene is a known carcinogen and should be handled with extreme care. Thionyl chloride and aluminum chloride are corrosive and react violently with water.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Source | Notes |

| Adiponitrile | C₆H₈N₂ | 108.14 | ≥98% | Commercial | Toxic liquid |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Commercial | Corrosive solid |

| Hydrochloric Acid | HCl | 36.46 | 37% aq. | Commercial | Corrosive liquid |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Commercial | Corrosive, lachrymator |

| Benzene | C₆H₆ | 78.11 | Anhydrous, ≥99.8% | Commercial | Carcinogenic, flammable |

| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, ≥99% | Commercial | Water-reactive, corrosive |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercial | Volatile solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial | Extremely flammable |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Commercial | Drying agent |

Protocol 1: Synthesis of 5-Cyanopentanoic Acid

This protocol is adapted from standard procedures for the selective partial hydrolysis of dinitriles.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (20 g, 0.5 mol) in 200 mL of water.

-

Reaction: Add adiponitrile (54.0 g, 0.5 mol) to the flask. Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC to maximize the formation of the mono-acid.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-cyanopentanoic acid. The product can be further purified by vacuum distillation or recrystallization if necessary.

Protocol 2: Synthesis of 5-Cyanopentanoyl Chloride

This procedure is based on standard methods for converting carboxylic acids to acyl chlorides.[7]

-

Setup: Assemble a 250 mL round-bottom flask with a reflux condenser fitted with a gas outlet adapter connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing NaOH solution to neutralize HCl and SO₂).

-

Reaction: Place 5-cyanopentanoic acid (12.7 g, 0.1 mol) into the flask. In the fume hood, carefully add thionyl chloride (15 mL, ~0.2 mol) dropwise at room temperature.

-

Heating: Once the initial vigorous reaction subsides, heat the mixture to reflux (approx. 80°C) for 2 hours. The evolution of gas should cease, indicating the completion of the reaction.

-

Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure. The resulting crude 5-cyanopentanoyl chloride can be purified by vacuum distillation. This intermediate is moisture-sensitive and should be used immediately in the next step.

Protocol 3: Synthesis of 6-Oxo-6-phenylhexanenitrile

This protocol is a standard Friedel-Crafts acylation procedure.[8]

-

Setup: In a dry 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) to 150 mL of anhydrous benzene.

-

Acyl Chloride Addition: Cool the stirred suspension to 0-5°C using an ice bath. Add a solution of 5-cyanopentanoyl chloride (14.5 g, 0.1 mol) in 50 mL of anhydrous benzene dropwise from the addition funnel over 30-45 minutes. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 6-Oxo-6-phenylhexanenitrile.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, a triplet for the methylene group alpha to the ketone, a triplet for the methylene group alpha to the nitrile, and multiplets for the other methylene groups.

-

¹³C NMR: Expect signals for the carbonyl carbon (~199 ppm), the nitrile carbon (~119 ppm), aromatic carbons, and aliphatic carbons.

-

IR Spectroscopy: Look for characteristic absorption bands for the ketone C=O stretch (~1685 cm⁻¹), the nitrile C≡N stretch (~2245 cm⁻¹), and aromatic C-H stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₂H₁₃NO) should be observed.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Yield | 60-80% (based on 5-cyanopentanoyl chloride) |

| Purity (by GC/HPLC) | >95% after purification |

References

- Normant, J. F., et al. (1972). Bulletin de la Société Chimique de France, 2402-2403. (Referenced for general context on nitrile chemistry).

-

Shul'pin, G. B., et al. (2001). Reaction of benzoyl chloride with Collman's reagent, Na2Fe(CO)4. Organometallics, 20(24), 5066–5069. [Link]

-

Figueiredo, L., et al. (2018). Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride : zinc chloride (1 : 2). ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

-

ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

PrepChem. (2017). Synthesis of 5-azidopentanoyl chloride. [Link]

-

Battula, H. (2019). Response to "What should I reconsider in my experiment for acyl chloride to be formed?". ResearchGate. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 6-Oxo-6-phenylhexanenitrile via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 6-Oxo-6-phenylhexanenitrile, a valuable bifunctional molecule serving as a key intermediate in pharmaceutical and materials science. The protocol leverages the classic Friedel-Crafts acylation reaction, a robust method for forming carbon-carbon bonds with aromatic rings. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of functionalized aryl ketones.

Introduction and Scientific Rationale

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for the preparation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Unlike the related Friedel-Crafts alkylation, the acylation reaction offers significant advantages:

-

No Carbocation Rearrangements: The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[3]

-

Deactivation of Product: The product, an aryl ketone, is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. This prevents polysubstitution, a common issue in alkylation reactions.[4]

The target molecule, 6-Oxo-6-phenylhexanenitrile, incorporates both a ketone and a nitrile functionality. This unique structure makes it a versatile building block, allowing for subsequent chemical modifications at two distinct reactive sites. For this synthesis, we employ the acylation of benzene with 6-chloro-6-oxohexanenitrile in the presence of anhydrous aluminum chloride.

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst is essential for this activation step.

Mechanism Steps:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride (6-chloro-6-oxohexanenitrile). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[3]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and releases the AlCl₃ catalyst and HCl.[3]

A Critical Note on Stoichiometry: Although AlCl₃ is a catalyst, a stoichiometric amount or more is required in Friedel-Crafts acylations.[4] This is because the Lewis basic carbonyl oxygen of the ketone product forms a stable complex with AlCl₃.[5] This complex deactivates the catalyst, preventing it from participating in further acylium ion generation. An aqueous workup is required to hydrolyze this complex and liberate the final product.[5] Furthermore, the nitrile group in our substrate will also coordinate with AlCl₃, necessitating the use of at least two equivalents of the Lewis acid.

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 32.0 g | 0.24 | Handle in fume hood. Highly hygroscopic. Use a fresh, unopened bottle or freshly crushed lumps. |

| Benzene | C₆H₆ | 78.11 | 150 mL | - | Dry, reagent grade. Carcinogen. |

| 6-chloro-6-oxohexanenitrile | C₆H₈ClNO | 145.59 | 14.6 g | 0.10 | Acylating agent. Synthesize from adipic acid mononitrile or purchase. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | For extraction. |

| 5% Hydrochloric Acid (aq) | HCl | - | 250 mL | - | For workup. |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | - | 100 mL | - | For washing. |

| Brine (Saturated NaCl aq) | NaCl | - | 50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | For drying organic layer. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Mechanical stirrer or magnetic stir plate with a large stir bar

-

Addition funnel (125 mL)

-

Heating mantle and temperature controller

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: Assemble the three-neck flask with the stirrer, reflux condenser (with drying tube), and addition funnel. Ensure all glassware is thoroughly dried in an oven beforehand. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with dry benzene (150 mL). In the addition funnel, place a solution of 6-chloro-6-oxohexanenitrile (14.6 g, 0.10 mol) in 50 mL of dry benzene.

-

Catalyst Addition (Critical Step): Cool the benzene in the flask to 0-5°C using an ice-water bath. Working in a fume hood , add the anhydrous aluminum chloride (32.0 g, 0.24 mol) to the stirred benzene in small portions over 30-45 minutes. The addition is exothermic and will generate HCl gas. Maintain the temperature below 10°C.

-

Scientist's Insight: Adding AlCl₃ portion-wise to the solvent before the acylating agent allows for better temperature control and prevents localized overheating, which can lead to side reactions.

-

-

Addition of Acylating Agent: Once the AlCl₃ has been added and the mixture is a uniform slurry, begin the dropwise addition of the 6-chloro-6-oxohexanenitrile solution from the addition funnel over 1 hour. Continue to maintain the reaction temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Then, gently heat the reaction to 45-50°C for 3 hours to ensure completion. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Reaction Quenching (Critical Step): Cool the reaction mixture back to room temperature. In a separate large beaker (at least 1 L), prepare a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Slowly and carefully , pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that will release a large amount of HCl gas.

-

Trustworthiness Check: This step hydrolyzes the AlCl₃-ketone complex and quenches any remaining reactive species. The acid prevents the precipitation of aluminum hydroxides.[5]

-

-

Workup and Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).[6]

-

Washing: Combine all organic layers. Wash sequentially with 100 mL of 5% HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution (caution: potential for gas evolution), and finally 50 mL of brine.[6]

-

Scientist's Insight: The bicarbonate wash is crucial for removing any residual acidic impurities, including the co-product HCl and any unreacted acyl chloride that has hydrolyzed.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, a yellowish oil, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization and Expected Results

The identity and purity of the synthesized 6-Oxo-6-phenylhexanenitrile should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 2H, ortho-ArH ), δ 7.55 (t, 1H, para-ArH ), δ 7.45 (t, 2H, meta-ArH ), δ 3.00 (t, 2H, -CO-CH₂ -), δ 2.40 (t, 2H, -CH₂ -CN), δ 1.75 (m, 4H, central methylenes) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.0 (C=O), δ 136.0 (ipso-ArC ), δ 133.0 (para-ArC ), δ 128.5 (meta-ArC ), δ 128.0 (ortho-ArC ), δ 119.5 (C N), δ 38.0 (-C O-CH₂-), δ 25.0, 24.0 (central methylenes), δ 17.0 (-CH₂-C N) |

| FT-IR (neat) | ~2245 cm⁻¹ (C≡N stretch), ~1685 cm⁻¹ (Ar-C=O stretch), ~3060 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Aliphatic C-H stretch) |

| Mass Spec (EI) | M⁺ at m/z = 187.10 |

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[7] Always handle in a fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat). Store in a dry, well-ventilated area.[8][9]

-

Benzene: A known carcinogen and flammable liquid. All operations involving benzene must be conducted in a certified chemical fume hood.[10]

-

Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a fume hood.

-

Reaction Quenching: The quenching process is highly exothermic and releases large volumes of HCl gas. Perform this step slowly in a well-ventilated fume hood and behind a safety shield.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware. AlCl₃ is deactivated by moisture.[11]2. Insufficient AlCl₃. | 1. Ensure all reagents are anhydrous and glassware is oven-dried.2. Use at least 2.2-2.4 equivalents of AlCl₃ to account for complexation with both the product ketone and the substrate nitrile. |

| Formation of By-products | 1. Reaction temperature too high.2. Impure starting materials. | 1. Maintain strict temperature control, especially during AlCl₃ addition.2. Purify benzene and the acyl chloride before use. |

| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking. |

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 6-Oxo-6-phenylhexanenitrile via Friedel-Crafts acylation. By understanding the underlying mechanism, adhering to stoichiometric requirements, and exercising careful experimental technique, researchers can reliably produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for validating the successful synthesis and purity of the final product.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

PubMed. Benzene-free synthesis of adipic acid. [Link]

-

ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

-

Juniper Publishers. The Clemmensen Reduction. [Link]

-

New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes and phenyl[ N-alkyl. [Link]

-

ScienceDirect. Regioselective friedel-crafts acylation with. [Link]

-

Quora. What is the role of anhydrous aluminum chloride in a friedel craft reaction?. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

-

ResearchGate. Synthesis of Adipic Acid: On the Way to More Sustainable Production. [Link]

-

MDPI. 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

-

NIH National Library of Medicine. Biocatalytic Friedel‐Crafts Reactions. [Link]

-

EPA OSC Response. Material Safety Data Sheet - Aluminium chloride, anhydrous. [Link]

-

Intratec.us. Adipic Acid Production from Benzene (Cyclohexene Intermediate). [Link]

-

MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

- Google Patents.

-

YouTube. Friedel-Crafts acylation. [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

- Google Patents.

-

NIH National Library of Medicine. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. [Link]nih.gov/pmc/articles/PMC9614059/)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. websites.umich.edu [websites.umich.edu]

- 7. nj.gov [nj.gov]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Benzene-free synthesis of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

Application Notes and Protocols for the Selective Reduction of the Ketone in 6-Oxo-6-phenylhexanenitrile

Introduction: Navigating the Chemoselective Reduction of a Bifunctional Keto-Nitrile

The selective reduction of a specific functional group within a polyfunctional molecule is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and fine chemical development. 6-Oxo-6-phenylhexanenitrile presents a classic challenge in this regard, possessing both a ketone and a nitrile moiety. The ketone, an aromatic carbonyl, is susceptible to reduction to a secondary alcohol, while the nitrile group can be reduced to a primary amine. Achieving the desired transformation—the reduction of the ketone to 6-hydroxy-6-phenylhexanenitrile without affecting the nitrile—hinges on the judicious selection of a reducing agent and the precise control of reaction conditions.

This comprehensive guide provides detailed application notes and validated protocols for the chemoselective reduction of the ketone in 6-oxo-6-phenylhexanenitrile. We will explore two robust and widely applicable methods: sodium borohydride reduction and catalytic hydrogenation . The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Method 1: Selective Ketone Reduction using Sodium Borohydride (NaBH₄)

Principle and Mechanistic Insight

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, renowned for its ability to reduce aldehydes and ketones to their corresponding alcohols while leaving less reactive functional groups, such as esters, amides, and nitriles, intact under standard conditions.[1][2] This selectivity stems from the lower reactivity of NaBH₄ compared to more powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

The reduction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial attack forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final secondary alcohol product, 6-hydroxy-6-phenylhexanenitrile.

Caption: Mechanism of Sodium Borohydride Reduction of a Ketone.

Experimental Protocol: NaBH₄ Reduction

This protocol is designed for the selective reduction of the ketone in 6-oxo-6-phenylhexanenitrile to yield 6-hydroxy-6-phenylhexanenitrile.

Materials:

-

6-Oxo-6-phenylhexanenitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-oxo-6-phenylhexanenitrile (1.0 eq) in anhydrous methanol (10-15 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. Maintaining a low temperature is crucial for enhancing chemoselectivity.[3]

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The addition should be controlled to maintain the temperature below 10 °C. Note: The reaction is exothermic, and hydrogen gas evolution may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is slightly acidic (pH ~6). This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude 6-hydroxy-6-phenylhexanenitrile.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure alcohol.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Methanol | Good solvent for the substrate and NaBH₄. The protic nature of methanol also facilitates the reaction. |

| Temperature | 0-5 °C | Enhances the chemoselectivity by minimizing potential side reactions, including the reduction of the nitrile. |

| Stoichiometry of NaBH₄ | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the ketone. |

| Workup | Acidic quench followed by extraction | Neutralizes excess reagent and isolates the product. |

Analytical Characterization of 6-hydroxy-6-phenylhexanenitrile

-

¹H NMR: Expect characteristic signals for the phenyl protons, a multiplet for the methine proton (CH-OH), and multiplets for the methylene protons of the alkyl chain.

-

¹³C NMR: The spectrum should show the disappearance of the ketone carbonyl carbon signal (~200 ppm) and the appearance of a signal for the carbon bearing the hydroxyl group (~70-80 ppm). The nitrile carbon signal should remain present (~115-125 ppm).

-

IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the C=O stretching band of the ketone at ~1680 cm⁻¹. The C≡N stretching vibration should still be present around 2240-2260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 6-hydroxy-6-phenylhexanenitrile.

Method 2: Catalytic Hydrogenation

Principle and Mechanistic Insight

Catalytic hydrogenation is a powerful reduction technique that employs a catalyst, typically a transition metal such as palladium (Pd), platinum (Pt), or nickel (Ni), to facilitate the addition of hydrogen (H₂) across a double or triple bond.[4] For the reduction of a ketone, the reaction occurs on the surface of the catalyst.

The general mechanism involves the adsorption of both the hydrogen gas and the ketone onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added stepwise to the carbonyl group, resulting in the formation of the alcohol.

The key challenge in the catalytic hydrogenation of 6-oxo-6-phenylhexanenitrile is to achieve selectivity for the ketone over the nitrile. While ketones can be hydrogenated under relatively mild conditions, the reduction of nitriles to primary amines often requires more forcing conditions (higher pressure and temperature).[5] Therefore, by carefully controlling the reaction parameters, selective reduction of the ketone is achievable. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Caption: Experimental Workflow for Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

This protocol outlines the selective reduction of the ketone in 6-oxo-6-phenylhexanenitrile using palladium on carbon as the catalyst.

Materials:

-

6-Oxo-6-phenylhexanenitrile

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Celite® or a similar filter aid

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a hydrogenation flask, add 6-oxo-6-phenylhexanenitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20-30 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere if possible.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas.

-

Reaction Monitoring: After the theoretical amount of hydrogen has been consumed or the uptake ceases, the reaction can be monitored by TLC to confirm the disappearance of the starting material.

-

Workup: Carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas like nitrogen or argon.

-